molecular formula C21H17F3N2O6 B2795137 Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868225-20-1

Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate

Cat. No. B2795137
CAS RN: 868225-20-1
M. Wt: 450.37
InChI Key: GDVTWQFVKVXPJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also has an aniline group, which is an amino group attached to a phenyl group, and a trifluoromethoxy group, which is a type of ether where a trifluoromethyl group is attached to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The properties of the compound would likely be influenced by these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Reactivity and Synthetic ApplicationsIsoquinoline derivatives serve as critical intermediates in the synthesis of various complex molecules. For instance, the reaction of isoquinoline with ethyl bromopyruvate in the presence of activated acetylenes has been shown to produce compounds with potential biological activities (Yavari, Sabbaghan, & Hossaini, 2006)[https://consensus.app/papers/synthesis-pyrrolo21aisoquinolines-reaction-activated-yavari/fae72856fe4c55eca19c8b90f0a9106f/?utm_source=chatgpt]. This reaction pathway highlights the utility of isoquinoline derivatives in constructing heterocyclic compounds, which could be related to the chemical transformations involving "Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate."

Potential for Anticancer Activity

Research into structurally related compounds has indicated potential anticancer applications. A study on the synthesis and evaluation of novel isoquinoline derivatives revealed their significant anticancer activity against breast cancer cell lines, suggesting that modifications of the isoquinoline core can lead to promising therapeutic agents (Gaber et al., 2021)[https://consensus.app/papers/synthesis-1aryl3amino5oxopyrazolidin4ylidene-acid-gaber/480233f8002d56129037bebe6891835e/?utm_source=chatgpt]. This implies that "Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate" could also be explored for its anticancer potential, given the structural similarities.

Advanced Material Synthesis

Compounds with complex isoquinoline frameworks are also explored for their properties as materials. For example, the synthesis and characterization of heteroannulated chromones have been reported, where such compounds were studied for their optical and electronic properties (Halim & Ibrahim, 2017)[https://consensus.app/papers/synthesis-calculations-structure-absorption-bond-halim/bcd7e46396f052b9b51bf898c2501e17/?utm_source=chatgpt]. The methods and insights from these studies can be applicable to the synthesis and application of "Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate" in material science research.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O6/c1-30-19(28)12-31-17-4-2-3-16-15(17)9-10-26(20(16)29)11-18(27)25-13-5-7-14(8-6-13)32-21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVTWQFVKVXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate

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